Trachelogenin

Übersicht

Beschreibung

Trachelogenin is a naturally occurring lignan, a type of polyphenolic compound, found in various plant species, particularly in the genus Trachelospermum. It has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and osteoprotective effects .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Trachelogenin kann über mehrere chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die oxidative Kupplung von Coniferylalkohol-Derivaten. Dieser Prozess erfordert typischerweise die Verwendung von Oxidationsmitteln wie Silberoxid oder Kaliumpermanganat unter kontrollierten Bedingungen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet häufig die Extraktion aus pflanzlichen Quellen, insbesondere aus Trachelospermum jasminoides. Der Extraktionsprozess umfasst die Lösungsmittelextraktion, gefolgt von der chromatographischen Reinigung, um die Verbindung in reiner Form zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Trachelogenin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Dihydroderivate umwandeln.

Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung der Methoxygruppen, können zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Silberoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Chinonderivate, Dihydroderivate und verschiedene substituierte Lignane .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antiviral Activity Against Hepatitis C Virus

Trachelogenin has been identified as a potent inhibitor of hepatitis C virus (HCV) entry. Research indicates that it interferes with the interaction between the HCV glycoprotein E2 and the host entry factor CD81, which is crucial for viral entry. This mechanism allows this compound to block HCV infection without affecting viral replication or release, making it a potential candidate for inclusion in combination therapies for HCV treatment .

1.2 Anti-Inflammatory Properties

Studies have demonstrated that this compound can enhance intestinal barrier function by increasing the expression of tight-junction proteins such as occludin. This property suggests its potential use in treating inflammatory bowel diseases and food allergies by reducing allergen permeation through the intestinal lining .

1.3 Neuroprotective Effects

This compound has shown promise in neuroprotection through its action on AMPA/kainate receptors in the brain. In ex vivo studies using rat brain slices, this compound exhibited a significant dose-dependent decrease in synaptic activity, suggesting its potential role as a neuroprotective agent .

Nutritional and Dietary Applications

2.1 Bone Health

Research indicates that this compound can stimulate the proliferation and differentiation of osteoblastic cells, which are crucial for bone formation. In vitro studies have shown that it significantly enhances cell activity compared to traditional compounds like estradiol, indicating its potential use in preventing osteoporosis and promoting bone health .

2.2 Antioxidant Properties

This compound has been recognized for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases. Its ability to scavenge free radicals positions it as a candidate for dietary supplements aimed at enhancing overall health and longevity .

Case Studies and Research Findings

Wirkmechanismus

Trachelogenin is structurally and functionally similar to other lignans such as arctigenin and matairesinol. it is unique in its dual mechanism of action in osteoarthritis treatment, combining both osteoclastogenesis inhibition and chondrocyte survival enhancement .

Vergleich Mit ähnlichen Verbindungen

Trachelogenin ist strukturell und funktionell ähnlich anderen Lignanen wie Arctigenin und Matairesinol. Es ist einzigartig in seinem dualen Wirkmechanismus bei der Behandlung von Osteoarthritis, der sowohl die Hemmung der Osteoklastogenese als auch die Verbesserung des Chondrozytenüberlebens kombiniert .

Ähnliche Verbindungen:

Arctigenin: Bekannt für seine entzündungshemmenden und Antitumor-Eigenschaften.

Matairesinol: Zeigt antioxidative und Antikrebsaktivitäten.

Northis compound: Ein weiteres Lignan mit ähnlichen biologischen Aktivitäten.

Zusammenfassend lässt sich sagen, dass this compound eine vielseitige Verbindung mit erheblichem Potenzial für verschiedene wissenschaftliche und industrielle Anwendungen ist. Seine einzigartigen Wirkmechanismen und seine vielfältigen pharmakologischen Eigenschaften machen es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung.

Biologische Aktivität

Trachelogenin is a dibenzylbutyrolactone-type lignan predominantly isolated from various plant sources, including Cirsium arvense and Trachelospermum asiaticum. This compound has garnered attention for its diverse biological activities, including neuroprotective, anti-inflammatory, and potential anticancer effects. This article compiles recent findings from various studies to present a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

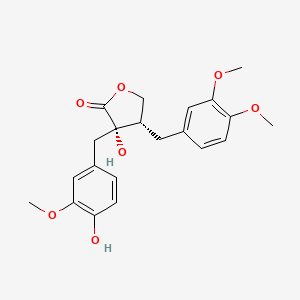

This compound's structure consists of a five-membered lactone ring with specific hydroxyl and methoxy substitutions that influence its biological activity. The variations in the arrangement of phenolic hydroxyl groups are critical for its pharmacological effects, as demonstrated in comparative studies with related compounds like arctigenin and matairesinol.

Neuroprotective Effects

Recent studies have shown that this compound exhibits significant neuroprotective properties. In an ex vivo study involving rat brain slices, this compound was found to decrease the amplitude of hippocampal population spikes (POPS) and the slope of excitatory postsynaptic potentials (EPSPs) in a dose-dependent manner. Specifically, at concentrations of 0.5 µM, 10 µM, and 20 µM, its effects were comparable to those of arctigenin, suggesting a potent antiglutamatergic activity that may be beneficial in neurodegenerative conditions .

Anticancer Potential

This compound has also been evaluated for its cytotoxic activity against various cancer cell lines. In vitro studies indicated that this compound demonstrated preferential cytotoxicity towards human pancreatic cancer cells (PANC-1), with a concentration-dependent response. The compound exhibited a PC50 value of approximately 5.85 µM, highlighting its potential as an anticancer agent .

Gastrointestinal Effects

Research has indicated that this compound can influence gastrointestinal motility. It has been shown to decrease the frequency and amplitude of intestinal contractions in isolated rat ileum preparations, potentially through the blockade of L-type calcium ion channels. This mechanism may contribute to its therapeutic potential in treating gastrointestinal disorders .

Comparative Activity with Related Compounds

A comparative analysis of this compound with other lignans such as arctigenin and matairesinol reveals distinct differences in their biological activities. While all three compounds exhibit neuroprotective effects, this compound has been identified as having higher potency compared to arctigenin in inhibiting glutamate receptors .

| Compound | Neuroprotective Activity | Cytotoxic Activity (PC50 µM) | Gastrointestinal Motility Effect |

|---|---|---|---|

| This compound | High | 5.85 | Decreases contractions |

| Arctigenin | Moderate | 6.82 | Decreases contractions |

| Matairesinol | Low | Not significant | No significant effect |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Neuroprotection : this compound inhibits AMPA and kainate receptors, which are implicated in excitotoxicity and neurodegeneration.

- Cytotoxicity : It may induce apoptosis in cancer cells through the modulation of key signaling pathways such as Akt.

- Gastrointestinal Regulation : The blockade of calcium channels suggests a direct effect on smooth muscle contractility.

Case Studies

- Neuroprotective Study : An ex vivo study demonstrated that this compound significantly reduced synaptic activity in the CA1 region of rat hippocampus, indicating its potential role in neuroprotection against excitotoxic damage .

- Cancer Cell Study : In vitro experiments highlighted this compound's preferential cytotoxicity towards PANC-1 cells under nutrient-deprived conditions, suggesting its utility in targeting cancer metabolism .

- Gastrointestinal Motility Study : Research indicated that this compound effectively decreased ileum motility in rat models, pointing towards its possible application in treating motility disorders .

Eigenschaften

IUPAC Name |

(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-25-17-7-5-13(9-19(17)27-3)8-15-12-28-20(23)21(15,24)11-14-4-6-16(22)18(10-14)26-2/h4-7,9-10,15,22,24H,8,11-12H2,1-3H3/t15-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVZKLQNMNKWSB-BTYIYWSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187799 | |

| Record name | Trachelogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34209-69-3 | |

| Record name | (-)-Trachelogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34209-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trachelogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034209693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trachelogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRACHELOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/379VHZ3K1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.